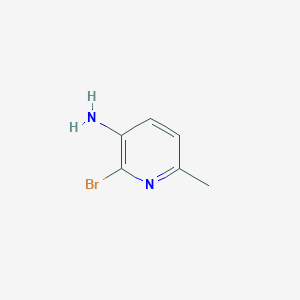

2-Bromo-6-methylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZEEUNGGOROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560036 | |

| Record name | 2-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-53-9 | |

| Record name | 2-Bromo-6-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-methylpyridin-3-amine CAS number 126325-53-9

An In-Depth Technical Guide to 2-Bromo-6-methylpyridin-3-amine (CAS No. 126325-53-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, an amino group, and a methyl group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups—particularly the reactive bromine atom at the 2-position and the nucleophilic amino group at the 3-position—makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols.

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 126325-53-9 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3][4] |

| Molecular Weight | 187.04 g/mol | [3][4] |

| Appearance | Solid, Off-white to pale yellow powder | [5][6] |

| Melting Point | 77-79°C | [5] |

| Boiling Point | 238.5°C at 760 mmHg | [5] |

| Density | 1.593 g/cm³ | [5] |

| Purity | ≥97-98% | [3][4][7] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [6] |

| SMILES | NC1=CC=C(C)N=C1Br | [3] |

| InChI Key | KLVZEEUNGGOROA-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| LogP | 1.73472 | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the selective bromination of a suitable aminopyridine precursor. A common and effective laboratory-scale approach begins with 2-amino-6-methylpyridine.

Proposed Synthetic Pathway: Electrophilic Bromination

The rationale behind this pathway is the ortho-directing effect of the amino group, which activates the pyridine ring for electrophilic substitution. The bromine atom is directed to the position adjacent to the strongly activating amino group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on standard electrophilic bromination of activated aminopyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily driven by the aryl bromide and amino functional groups. It is a cornerstone for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is highly susceptible to palladium-catalyzed C-C bond formation, making the Suzuki reaction a primary tool for diversification.[8] This reaction couples the pyridine core with various aryl or vinyl boronic acids, providing a powerful method for synthesizing biaryl compounds.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromopyridine substrates.[8][11]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 85-100°C for 6-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aryl bromide with a wide range of primary or secondary amines.[12][13][14] This reaction is fundamental in synthesizing complex amine-containing molecules, which are prevalent in pharmaceuticals.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on the amination of a structurally similar analog, 2-bromo-6-methylpyridine.[15][16]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor [e.g., Pd₂(dba)₃ (2 mol%)], a suitable phosphine ligand [e.g., BINAP (4 mol%)], and a strong, non-nucleophilic base [e.g., sodium tert-butoxide (NaOt-Bu) (1.4 eq)].

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Solvent: Add anhydrous, degassed toluene as the solvent.

-

Reaction: Seal the flask and heat the mixture to 80-110°C with stirring for 4-24 hours.

-

Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired aminated product.

Other Reactions

-

N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, or alkylation reactions to introduce further diversity into the molecular scaffold.[17]

Applications in Research and Development

This compound is not an end product but a versatile intermediate. Its value is realized in its ability to serve as a foundational element for more complex and functional molecules.[1]

-

Pharmaceutical Development: This compound is a vital building block in drug discovery.[1][2] It serves as a key intermediate in the synthesis of a wide array of therapeutically relevant compounds, including kinase inhibitors for oncology, agents for neurological disorders, and novel anti-inflammatory drugs.[1][2][6] The pyridine scaffold is a common motif in many FDA-approved drugs.[18]

-

Agrochemicals: In the agricultural sector, it is used as an ingredient in the formulation of effective crop protection agents, such as advanced herbicides and pesticides, contributing to improved crop resilience and productivity.[1][2]

-

Materials Science: The compound is explored in the creation of advanced materials, including functional polymers and coatings that require specific chemical properties for enhanced performance and durability.[2]

-

Organic Synthesis Reagent: In both academic and industrial labs, it is frequently used to explore new synthetic methodologies and develop novel chemical entities, particularly in the synthesis of diverse heterocyclic compounds.[1][2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[5][19][20]

-

GHS Classification:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[5][21]

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

-

Storage Recommendations: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[3][6] An inert atmosphere is recommended for long-term storage.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-3-bromo-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-3-bromo-6-methylpyridine [hqpharmtech.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Amine Reactivity [www2.chemistry.msu.edu]

- 18. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 19. angenechemical.com [angenechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

molecular structure of 2-Bromo-6-methylpyridin-3-amine

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical behavior of this compound (CAS No. 126325-53-9). As a substituted pyridine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. This document elucidates its structural features through an examination of substituent effects, predicts its spectroscopic signature, outlines a plausible synthetic pathway, and discusses its reactivity profile. The guide is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in the principles of physical organic chemistry. All protocols are presented as self-validating systems, incorporating characterization checkpoints to ensure scientific rigor.

Introduction and Compound Identification

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved therapeutics.[1] The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and synthetic utility. This compound belongs to a class of aminobromomethylpyridines, where the interplay between the electron-donating amino and methyl groups and the versatile bromo-substituent creates a rich chemical landscape.

Understanding the specific molecular architecture of the title compound is critical, as its properties differ significantly from its isomers, such as the more commonly documented 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0). This guide focuses exclusively on the 2-Bromo-6-methyl-3-amino isomer, providing a detailed examination of its structure and predicted chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Amino-2-bromo-6-methylpyridine | [2] |

| CAS Number | 126325-53-9 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| SMILES | NC1=CC=C(C)N=C1Br | [2] |

Molecular Structure and Electronic Properties

The arrangement of substituents on the pyridine ring defines the molecule's reactivity. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:

-

Amino Group (-NH₂) at C3: A powerful electron-donating group via the resonance (+M) effect. It significantly increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions.

-

Methyl Group (-CH₃) at C6: A weak electron-donating group through induction (+I effect).

-

Bromo Group (-Br) at C2: An electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its position ortho to the ring nitrogen makes the C2 position highly susceptible to nucleophilic substitution and is ideal for metal-catalyzed cross-coupling reactions.

This specific configuration leads to a unique electronic profile. The strong donation from the C3-amino group activates the ring, while the C2-bromo group provides a versatile synthetic handle for further molecular elaboration.

Predicted Spectroscopic Signature

While experimental spectra for this specific isomer are not widely published, a reliable spectroscopic profile can be predicted based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals:

-

Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). The H4 proton, being ortho to the strong electron-donating amino group, is expected to be shifted upfield. The H5 proton will be adjacent to it, showing a characteristic ortho coupling (J ≈ 8-9 Hz).

-

Methyl Protons (-CH₃): A singlet in the aliphatic region (approx. δ 2.3-2.5 ppm).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (approx. δ 4.0-5.5 ppm), depending on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display six signals corresponding to the six carbons of the pyridine ring. The chemical shifts are influenced by the attached substituents and the ring nitrogen. Carbons attached to electronegative atoms (C2-Br, C6-N) will be shifted downfield, while those influenced by the electron-donating amino group (C3, C5) will be shifted upfield.

Predicted Infrared (IR) Spectrum

Key vibrational modes expected in the IR spectrum are summarized below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two sharp bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C / C=N (Pyridine Ring) | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 650 |

Synthesis and Reactivity

Plausible Synthetic Route

A robust and logical synthesis for this compound starts from the commercially available 2-bromo-6-methylpyridine (CAS 5315-25-3).[3] The methodology involves a regioselective nitration at the C3 position, followed by a standard reduction of the nitro group. The C3 position is activated towards electrophilic substitution by the ortho/para-directing influence of the C6-methyl group and is the most electronically favorable position for nitration on this scaffold.

Protocol 1: Synthesis of this compound

Causality: This two-step protocol is designed for efficiency and control. Nitration is performed under classic acidic conditions that generate the nitronium ion (NO₂⁺) electrophile. The subsequent reduction step uses iron in acidic medium, a standard, cost-effective, and reliable method for converting aromatic nitro compounds to primary amines.

Step 1: Nitration of 2-Bromo-6-methylpyridine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 2-bromo-6-methylpyridine (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Nitration: Add a nitrating mixture (fuming nitric acid, 1.1 eq, in concentrated sulfuric acid, 2 eq) dropwise via the dropping funnel. The internal temperature must be kept below 15 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-6-methyl-3-nitropyridine can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Bromo-6-methyl-3-nitropyridine

-

Setup: To a flask containing the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with sodium carbonate and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization to yield the pure amine.

Reactivity Profile

The molecule's functionality dictates its reactivity:

-

C-Br Bond: The bromine atom at the C2 position is highly activated towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a key site for introducing carbon-carbon or carbon-nitrogen bonds, making it a cornerstone for building molecular complexity.

-

-NH₂ Group: The primary amine at C3 is nucleophilic and can undergo acylation, alkylation, or diazotization reactions to be converted into other functional groups. Its presence can also direct metallation at the C4 position.

-

Pyridine Nitrogen: The ring nitrogen is basic and can be protonated or alkylated.

Experimental Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A standard workflow involves spectroscopic analysis, primarily NMR.

Protocol 2: NMR Characterization

Causality: This protocol ensures unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively assign all signals and confirm the substitution pattern.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz). This should include:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

-

Data Analysis & Interpretation:

-

¹H Spectrum: Confirm the presence of two doublets in the aromatic region, a singlet for the methyl group, and a broad singlet for the amine. Integrate the signals; the ratio should be 1:1:3:2 (H4:H5:CH₃:NH₂).

-

¹³C Spectrum: Confirm the presence of six distinct carbon signals.

-

COSY Spectrum: Look for a cross-peak between the two aromatic doublets, confirming they are adjacent (H4-H5 coupling).

-

HSQC Spectrum: Correlate each proton signal to its directly attached carbon. This will definitively assign C4, C5, and the methyl carbon (C7). The remaining unassigned carbons (C2, C3, C6) can be assigned based on predicted chemical shifts and comparison with literature data for similar compounds.

-

-

Validation: The combined data from these experiments should provide an unambiguous confirmation of the this compound structure.

Conclusion

This compound is a synthetically valuable building block characterized by a unique electronic and structural profile. The strategic placement of the amino, bromo, and methyl groups provides a platform for diverse chemical transformations. The C2-bromo group serves as a key site for cross-coupling reactions, while the C3-amino group modulates the ring's electronics and offers another point for derivatization. This in-depth guide provides the foundational knowledge—from structural properties and predicted spectroscopic data to a robust synthetic protocol—required for researchers to confidently utilize this versatile compound in drug discovery and chemical synthesis programs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-3-amine

For the dedicated researcher, scientist, and drug development professional, the journey from a novel chemical entity to a potential therapeutic is paved with both discovery and diligence. Intermediates like 2-Bromo-6-methylpyridin-3-amine are pivotal building blocks in this process, offering a versatile scaffold for creating complex molecular architectures. However, their utility is intrinsically linked to a thorough understanding of their safe handling and application. This guide provides an in-depth, experience-driven perspective on the safety protocols, chemical properties, and handling procedures for this compound, ensuring that its potential can be harnessed without compromising laboratory safety.

Compound Identification and Physicochemical Profile

A foundational element of safety is a comprehensive understanding of the material's identity and physical characteristics. This knowledge informs storage, handling, and emergency response protocols.

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms: 3-Amino-2-bromo-6-methylpyridine

-

Molecular Formula: C₆H₇BrN₂[3]

Physicochemical Data:

| Property | Value | Source |

| Physical State | Solid, Off-white to pale yellow crystalline powder | [6] |

| Melting Point | 77-79°C | [6] |

| Boiling Point | 238.5°C at 760 mmHg | [6] |

| Density | 1.593 g/cm³ | [6] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water. | [6] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

Note: Some physicochemical data is based on the closely related isomer, 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0), due to limited public data for the title compound. This approach provides the best available estimation for handling and storage.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for hazard identification. For this compound, a comprehensive view of its potential hazards is derived from available safety data sheets and chemical labels.[1]

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

The causality behind this hazard profile lies in the compound's structure: the aromatic amine and bromo-substituted pyridine ring. Aromatic amines can be readily absorbed and may exhibit systemic toxicity. The pyridine moiety itself can cause irritation, and halogenated organic compounds often present metabolic and irritant hazards.

Risk Assessment Workflow

A self-validating risk assessment is not a static checklist but a dynamic process. The following workflow should be adapted for every experiment involving this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Safe Handling and Engineering Controls: A Practical Protocol

Adherence to rigorous handling protocols is non-negotiable. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

The principle of the hierarchy of controls dictates that engineering solutions are the first and most effective line of defense.

-

Chemical Fume Hood: All manipulations of solid this compound (weighing, transfers, additions to reaction vessels) and any solutions thereof must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors, aligning with the GHS classification of H332 and H335.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[3] The fume hood provides localized exhaust, while good room air exchange prevents the buildup of fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the identified hazards.

-

Eye Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during quenching of a large-scale reaction.

-

Hand Protection: Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, appropriate gloves are essential.[1] Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.[3]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron or a full-body suit may be necessary.

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a respirator with an organic vapor/particulate cartridge would be necessary. All respirator use must be in accordance with a formal respiratory protection program.

Step-by-Step Laboratory Handling Protocol

This protocol serves as a template and must be integrated into a site-specific Standard Operating Procedure (SOP).

-

Preparation: a. Confirm the chemical fume hood is functioning correctly (check airflow monitor). b. Don all required PPE (goggles, lab coat, gloves). c. Designate a specific area within the fume hood for the procedure. d. Assemble all necessary equipment (glassware, spatulas, magnetic stirrer, etc.) and reagents. e. Ensure an appropriate chemical spill kit is immediately accessible.

-

Handling the Solid: a. Retrieve the container of this compound from its designated storage location (2-8°C).[4] b. Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent water condensation. c. Carefully weigh the required amount of the solid on a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.[3] d. Securely close the source container and return it to storage.

-

Post-Handling: a. Thoroughly decontaminate the spatula and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. b. Dispose of contaminated weigh boats, gloves, and wipes into a designated, sealed hazardous waste container. c. Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] A recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data for this compound is limited, related pyridine and amine compounds can react exothermically with strong oxidizers and acids.

-

Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[4]

Emergency Procedures: Preparedness is Key

A swift and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

Caption: Emergency Response Protocol for this compound Incidents.

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be formed.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collection: Collect surplus material and residues in a designated, labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[6][7] All local, state, and federal regulations for hazardous waste disposal must be followed.

By integrating these principles of hazard awareness, risk mitigation, and emergency preparedness into all laboratory workflows, researchers can confidently and safely utilize this compound to advance the frontiers of science and drug discovery.

References

- 1. chemical-label.com [chemical-label.com]

- 2. This compound | 126325-53-9 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 126325-53-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 2-Bromo-6-methylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental methodology. We will explore the physicochemical properties that dictate its solubility profile, present qualitative solubility data in common organic solvents, and offer a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a foundational resource for scientists, enabling more efficient process development, reaction optimization, and formulation design.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of complex molecular architectures. The strategic placement of its functional groups—an amine, a bromine atom, and a methyl group on a pyridine core—offers multiple reaction handles for chemists. The bromine atom, for instance, is primed for participation in cross-coupling reactions, a cornerstone of modern drug discovery.

Understanding the solubility of this compound is not a trivial academic exercise; it is a critical parameter for its practical application. Key processes that are highly dependent on solubility include:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: For biological screening, creating stock solutions of known concentrations requires solvents that can fully dissolve the compound at the desired level.

-

Process Safety and Scale-up: Predictable solubility is essential for designing safe and scalable synthetic routes, avoiding issues like compound precipitation in transfer lines or reactors.

This guide will deconstruct the factors influencing the solubility of this specific molecule and provide a framework for its practical assessment.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. The principle of "like dissolves like" is the guiding concept, which can be refined by examining the specific molecular properties of this compound (CAS Number: 126325-47-1).

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₆H₇BrN₂[1]

-

Molecular Weight: 187.04 g/mol [1]

-

Polarity: The molecule possesses both polar and non-polar characteristics. The pyridine ring and the amino group (-NH₂) are polar, capable of hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. The methyl group (-CH₃) and the bromine atom (-Br) contribute to its lipophilic character.

-

Topological Polar Surface Area (TPSA): The TPSA is calculated to be 38.9 Ų, indicating a moderate degree of polarity which suggests it will require polar solvents for good solubility.[1]

-

Hydrogen Bonding: The presence of two hydrogen bond acceptors (the two nitrogen atoms) and one hydrogen bond donor (the amine group) is a critical determinant of its solubility.[1] Solvents that can engage in hydrogen bonding (protic solvents like alcohols) or are strong polar aprotic solvents (like DMSO) are expected to be effective.

Based on these properties, we can hypothesize that this compound will exhibit preferential solubility in polar organic solvents over non-polar ones. Protic solvents like methanol and ethanol should be effective due to their ability to form hydrogen bonds. Aprotic polar solvents such as DMSO, DMF, and acetonitrile should also serve as good solvents by solvating the polar regions of the molecule. Conversely, non-polar solvents like hexanes or toluene are expected to be poor solvents.

Solubility Profile of this compound

While extensive quantitative public data is limited, information from chemical suppliers and safety data sheets provides a strong qualitative understanding. This information is summarized below.

| Solvent | Solvent Type | Predicted Solubility | Source / Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Explicitly mentioned by suppliers as a suitable solvent.[2] |

| Methanol (MeOH) | Polar Protic | Soluble | Explicitly mentioned by suppliers as a suitable solvent.[2] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Mentioned as a suitable solvent for related isomers.[3] |

| Ethanol (EtOH) | Polar Protic | Soluble | Mentioned as a suitable solvent for related isomers.[3] |

| Water | Polar Protic | Slightly Soluble / Limited | Mentioned as having limited or slight solubility.[2][3] |

| Toluene | Non-polar | Insoluble / Poorly Soluble | Predicted based on the "like dissolves like" principle. |

| Hexanes / Heptane | Non-polar | Insoluble / Poorly Soluble | Predicted based on the "like dissolves like" principle. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[4][5] This method ensures that a saturated solution is formed and that the measurement is accurate and reproducible.

Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectroscopy).

Workflow Diagram:

Caption: Isothermal shake-flask experimental workflow.

Procedure:

-

Preparation of Solutions: To a series of glass vials, add a precisely weighed amount of this compound. The amount should be in clear excess of what is expected to dissolve to ensure a saturated solution is formed in equilibrium with the solid phase.[4][5]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).[6] The system should be left to equilibrate for a sufficient period, typically 24 to 48 hours. It is good practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[7]

-

Sample Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity or centrifugation.[8]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Practical Implications and Applications

The solubility data, whether qualitative or quantitative, directly informs several key activities in a research and development setting:

-

Reaction Solvent Selection: For a Suzuki coupling, where this compound is a substrate, a solvent like DMF or a mixture such as Dioxane/Water might be chosen. Knowing the compound is soluble in these systems is the first step in successful reaction design.

-

Recrystallization Protocol Design: To purify the compound, one might identify a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For example, if it is highly soluble in hot ethanol but sparingly soluble in cold ethanol, this would be an excellent system for recrystallization.

-

Compound Management and Screening: For high-throughput screening, compounds are typically stored as high-concentration stock solutions in DMSO. The confirmed high solubility in DMSO makes this compound compatible with these standard workflows.[2]

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Amino-3-bromo-2-methylpyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to Electrophilic Substitution on 2-Bromo-6-methylpyridin-3-amine

This guide provides a comprehensive technical analysis of the electrophilic substitution reactions on 2-Bromo-6-methylpyridin-3-amine. It is intended for researchers, scientists, and professionals in drug development who utilize substituted pyridines as key synthons. The document delves into the underlying electronic principles, predicts regioselectivity based on substituent effects, and offers practical insights into performing these critical transformations.

Core Principles: Understanding the Reactivity of the Pyridine Scaffold

The pyridine ring is a six-membered aromatic heterocycle that is structurally analogous to benzene, but with one carbon atom replaced by nitrogen. This substitution has profound implications for its chemical reactivity. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring.[1] This effect makes the pyridine ring electron-deficient and, consequently, significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2]

Electrophilic attack on an unsubstituted pyridine ring is a challenging transformation that often requires harsh reaction conditions, such as high temperatures.[3] The reaction is regioselective for the C3 and C5 positions (meta-substitution), as attack at the C2, C4, or C6 positions results in an unstable resonance intermediate where the electronegative nitrogen atom bears a positive charge.[3]

However, the reactivity and regioselectivity of EAS on pyridine can be dramatically altered by the presence of substituents. Activating, electron-donating groups can overcome the inherent electron deficiency of the ring, facilitating substitution under milder conditions and directing the incoming electrophile to specific positions.[4][5][6]

Deconstructing the Substituent Effects in this compound

To predict the outcome of an electrophilic substitution reaction on this compound, a rigorous analysis of the directing and activating effects of each substituent is essential. The interplay between the amino, bromo, and methyl groups, superimposed on the intrinsic properties of the pyridine ring, dictates the ultimate regiochemical outcome.

The Dominant Director: The 3-Amino Group

The amino (-NH₂) group at the C3 position is the most powerful activating group on the ring.[5] Through its strong positive mesomeric (+M) effect, the nitrogen lone pair donates significant electron density into the aromatic system. This donation vastly increases the nucleophilicity of the ring, making it much more susceptible to attack by electrophiles.

As a potent ortho-, para-director, the 3-amino group strongly activates the following positions:

-

C2 and C4 (ortho positions): These positions are significantly enriched in electron density.

-

C6 (para position): This position is also activated, though the effect is transmitted over a longer distance.

The Deactivating Halogen: The 2-Bromo Group

The bromo (-Br) group at the C2 position exhibits a dual electronic nature. It is an electron-withdrawing group via the inductive (-I) effect due to bromine's electronegativity, which deactivates the ring towards EAS.[7] However, it also possesses a weak electron-donating resonance (+M) effect, as the lone pairs on the bromine atom can be delocalized into the ring. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. In this molecule, the para position is C5.

The Weak Activator: The 6-Methyl Group

The methyl (-CH₃) group at the C6 position is a weak activating group.[6] It donates electron density primarily through an inductive (+I) effect and hyperconjugation.[6] As an ortho-, para-director, it weakly activates the C5 (ortho) and C3 (para) positions.

Table: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | C3 | +M >> -I | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -Br | C2 | -I > +M | Deactivating | Ortho, Para (to C3, C5) |

| -CH₃ | C6 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (to C5, C3) |

Predicting Regioselectivity: The Convergence of Directing Effects

The regioselectivity of electrophilic attack is determined by the synergy of the individual substituent effects. In polysubstituted rings, the directing effect of the most powerful activating group overwhelmingly dictates the position of substitution.[8]

In this compound, the 3-amino group is the dominant activating and directing force. It strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. Let's evaluate these positions:

-

C2 and C6: These positions are already substituted with the bromo and methyl groups, respectively. Substitution at these sites is sterically hindered and electronically disfavored.

-

C4: This position is ortho to the powerfully activating amino group and meta to the deactivating bromo group. The strong activation from the amino group makes this the most electron-rich and nucleophilic site on the ring.

-

C5: This position is meta to the strongly activating amino group but ortho to the weakly activating methyl group and para to the deactivating bromo group. The directing effects here are not as strongly reinforcing as at the C4 position.

Common Electrophilic Substitution Reactions and Methodologies

Halogenation (Bromination/Chlorination)

Due to the highly activated nature of the ring, halogenation can often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. The expected product is the 4-halo derivative.

Protocol: Synthesis of 2,4-Dibromo-6-methylpyridin-3-amine

This protocol is a representative, self-validating system for the selective halogenation of the substrate.

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

-

-

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL/g of substrate) under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2,4-Dibromo-6-methylpyridin-3-amine.

-

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Nitration and Sulfonation

These reactions typically require strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation).[9] A significant challenge arises from the basicity of the pyridine nitrogen and the exocyclic amino group. In strong acid, both nitrogens will be protonated. The resulting pyridinium and ammonium ions are powerfully deactivating, rendering the ring highly resistant to electrophilic attack.[1][10]

To achieve successful nitration or sulfonation, one of two strategies is typically required:

-

Protecting Group Strategy: The amino group can be acylated (e.g., to an acetamide) to reduce its basicity and moderate its activating strength. The nitration/sulfonation is then performed, followed by deprotection.

-

Milder Reagents: Employing less acidic reagents may circumvent the protonation issue, although these methods can be substrate-specific.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives, especially those containing an amino group. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid that will preferentially coordinate with the lone pair of electrons on the basic pyridine nitrogen and the amino nitrogen.[11] This coordination forms a complex that strongly deactivates the ring, preventing the Friedel-Crafts reaction from occurring.[11][12]

Conclusion

The electrophilic substitution of this compound is governed by a clear hierarchy of electronic effects. The powerful activating and ortho-, para-directing nature of the 3-amino group is the dominant factor, directing incoming electrophiles with high regioselectivity to the C4 position. While halogenation can be achieved under relatively mild conditions, nitration and sulfonation require careful consideration of the substrate's basicity and the harsh acidic conditions. Friedel-Crafts reactions are generally incompatible with this class of compounds. This guide provides the foundational principles and practical considerations necessary for the successful functionalization of this versatile heterocyclic building block.

References

- 1. m.youtube.com [m.youtube.com]

- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Exploration of 2-Bromo-6-methylpyridin-3-amine Derivatives in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinamine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its capacity for versatile chemical modification.[1] The specific isomer, 2-Bromo-6-methylpyridin-3-amine, presents a unique trifecta of functionalities: an amine group for amide bond formation or as a hydrogen bond donor, a bromine atom as a reactive handle for cross-coupling reactions, and a methyl-substituted pyridine core that influences solubility and metabolic stability. This technical guide outlines a comprehensive research and development framework for the synthesis and biological evaluation of novel derivatives of this compound. We will delve into the rationale and detailed methodologies for exploring their potential as kinase inhibitors for oncology, as novel antimicrobial agents, and as potential neuroprotective compounds. This document is designed to serve as a strategic and practical resource for drug discovery teams, providing not only protocols but the scientific reasoning behind them.

The Strategic Value of the this compound Scaffold

The this compound core (PubChem CID: 2734416) is a highly valuable starting material for combinatorial chemistry and library synthesis.[2][3] Its utility stems from two key reactive sites:

-

The 3-amino group: This primary amine is a nucleophile, readily participating in reactions to form amides, sulfonamides, and ureas, allowing for the exploration of substituents that can interact with specific pockets in biological targets.

-

The 2-bromo substituent: The bromine atom is strategically positioned for facile derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide array of aryl and heteroaryl moieties, profoundly influencing the pharmacological profile of the resulting derivatives.[4]

This dual functionality allows for the systematic construction of diverse chemical libraries from a single, readily accessible starting material, making it an ideal scaffold for lead discovery programs.[5]

Caption: Synthetic utility of the this compound scaffold.

Therapeutic Area Focus I: Kinase Inhibition for Oncology

Rationale: The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, driving tumor growth, proliferation, and survival.[6] Aminopyridine and related heterocyclic scaffolds have proven to be effective cores for inhibitors targeting kinases within this pathway.[7] For instance, derivatives of the isomeric 3-bromo-5-methylpyridin-2-amine have been investigated as PI3K inhibitors. This precedent strongly suggests that derivatives of this compound could yield potent and selective inhibitors of PI3Kα or mTOR.

Proposed Synthetic Workflow: Suzuki Coupling

The following protocol outlines a standard Suzuki-Miyaura cross-coupling reaction to generate a library of aryl-substituted derivatives. The rationale for this choice is its robustness, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Protocol: Synthesis of 5-(Aryl)-2-methylpyridin-3-amine Derivatives

-

Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Heat the mixture to 85-95°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired derivative.[4]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Biological Evaluation: Kinase Inhibition & Cellular Potency

The primary goal is to identify compounds that potently inhibit a target kinase (e.g., PI3Kα or mTOR) and demonstrate on-target effects in cancer cells.

2.2.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced by the kinase reaction, providing a direct measure of enzymatic activity. The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[8]

Protocol: PI3Kα (H1047R mutant) Inhibition Assay

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO, starting at 1 mM.

-

Reaction Setup (384-well plate):

-

Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Prepare a mixture of recombinant PI3Kα (p110α[H1047R]/p85α) enzyme and the lipid substrate (PIP2) in kinase reaction buffer. Add 4 µL of this enzyme/lipid mixture to each well.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

-

-

Initiate Kinase Reaction: Add 0.5 µL of ATP (final concentration ~25 µM) to each well to start the reaction.[8] Incubate for 60 minutes at room temperature.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.2.2. Cell-Based Assay: Cytotoxicity via MTT Assay

The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It is a standard method to assess the cytotoxic or cytostatic effects of potential anticancer compounds.[10]

Protocol: MTT Assay on a PIK3CA-mutant Cancer Cell Line (e.g., T47D)

-

Cell Plating: Seed T47D breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Representative Data & Structure-Activity Relationship (SAR)

The following table presents hypothetical data from a primary screen. The goal is to identify compounds with potent on-target activity and selectivity against other kinases (e.g., a counter-screen against a different kinase class).

Table 1: Hypothetical Biological Data for this compound Derivatives

| Compound ID | R-Group (at Position 2) | PI3Kα H1047R IC₅₀ (nM) | mTOR IC₅₀ (nM) | T47D Cell Viability IC₅₀ (µM) |

| Parent | Bromo | >10,000 | >10,000 | >50 |

| DERIV-01 | Phenyl | 2,500 | 4,800 | 25.6 |

| DERIV-02 | 4-Fluorophenyl | 1,200 | 3,100 | 15.1 |

| DERIV-03 | 3-Aminophenyl | 450 | 980 | 5.2 |

| DERIV-04 | 4-Morpholinophenyl | 25 | 60 | 0.45 |

| DERIV-05 | 2-Pyrimidinyl | 85 | 150 | 1.1 |

This is representative data for illustrative purposes.

Initial SAR Insights: The hypothetical data suggests that introducing an aryl group via Suzuki coupling improves activity over the starting material. The addition of a hydrogen bond acceptor (morpholine in DERIV-04) dramatically increases potency, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding pocket.

Therapeutic Area Focus II: Antimicrobial Agents

Rationale: The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.[11] Their mechanisms can be diverse, from inhibiting essential enzymes to disrupting cell membrane integrity. The structural features of this compound derivatives offer the potential for interactions with bacterial targets.

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

The primary screening assay for new antimicrobial compounds is the determination of the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.[12][13]

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a 2x stock solution of the highest concentration to be tested for each compound in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells in columns 2 through 12. Add 200 µL of the 2x compound stock to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[15]

-

Inoculation: Inoculate each well (columns 1-11) with the bacterial suspension. Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound ID | R-Group (at Position 2) | S. aureus (Gram +) | E. coli (Gram -) |

| DERIV-01 | Phenyl | >128 | >128 |

| DERIV-06 | 4-Nitrophenyl | 64 | 128 |

| DERIV-07 | 3-Thienyl | 32 | 64 |

| DERIV-08 | 4-(Trifluoromethyl)phenyl | 8 | 16 |

| Ciprofloxacin | (Control) | 1 | 0.5 |

This is representative data for illustrative purposes.

Exploratory Focus III: Neuroprotective Agents

Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds that can protect neurons from insults like oxidative stress or excitotoxicity are of high therapeutic interest. Various heterocyclic structures, including coumarin and pyridine derivatives, have shown promise as neuroprotective agents. Given the prevalence of pyridine scaffolds in CNS-active drugs, exploring derivatives of this compound for neuroprotective activity is a logical extension of a discovery program. A patent for substituted pyridine derivatives as SARM1 inhibitors highlights the potential of this class of compounds in treating neurological disorders.[16]

Biological Evaluation: In Vitro Neuroprotection Assay

A common method to screen for neuroprotection is to use a neuronal cell line (e.g., SH-SY5Y), induce cell death with a neurotoxin, and measure the ability of a test compound to rescue the cells.

Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce excitotoxic cell death. Control wells should be left untreated.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.2.2.

-

Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Caption: A proposed screening cascade for this compound derivatives.

Conclusion and Forward Outlook

The this compound scaffold represents a synthetically tractable and highly promising starting point for the discovery of novel therapeutic agents. Its inherent chemical functionalities allow for the rapid generation of diverse libraries of compounds. Based on the established activities of related aminopyridine and heterocyclic structures, a focused investigation into its derivatives as kinase inhibitors, antimicrobial agents, and neuroprotective compounds is a scientifically sound strategy. The methodologies and workflows detailed in this guide provide a robust framework for any research organization to undertake such a program, from initial synthesis through to primary biological screening and hit validation. The key to success will lie in systematic SAR exploration and the integration of biochemical and cell-based assays to identify lead candidates with potent and selective biological activity.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. 2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemica.com [medchemica.com]

- 8. promega.com [promega.com]

- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

Methodological & Application

The Strategic Deployment of 2-Bromo-6-methylpyridin-3-amine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Privileged 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets.[2] 2-Bromo-6-methylpyridin-3-amine, in particular, has emerged as a highly valuable and strategic building block in the synthesis of novel therapeutics.[4][5][6] This is due to its unique trifecta of functional handles: a nucleophilic amino group, a pyridine ring nitrogen that can act as a hydrogen bond acceptor, and a bromine atom at the 2-position, which serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9]

This guide provides an in-depth exploration of the use of this compound in drug discovery, with a focus on practical, field-proven protocols for its derivatization and a discussion of the rationale behind these synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their own discovery programs.

The 2-Aminopyridine Moiety in Kinase Inhibition: A Mechanistic Overview

A primary application of this compound is in the development of protein kinase inhibitors, a cornerstone of modern oncology and inflammation therapy.[10][11] The 2-aminopyridine core is a well-established "hinge-binder," adept at mimicking the adenine portion of ATP to form crucial hydrogen bonds with the backbone of the kinase hinge region.[12] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency.

The strategic placement of the bromine atom on the this compound scaffold allows for the introduction of various aryl and heteroaryl substituents (R1 and R2 in Figure 1). These modifications are crucial for exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[10][13]

Core Synthetic Methodologies: Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[14]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for introducing aryl or heteroaryl groups at the 2-position of the pyridine ring. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[14] They promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen or amino group.[15][16]

-

Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side reactions like protodeboronation.[15]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure used for the synthesis of Factor XIa inhibitors.[8][17]

Materials:

-

This compound

-

Arylboronic acid or boronate ester (1.1-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane

-

Microwave reaction vial

-

Standard workup and purification reagents

Procedure:

-